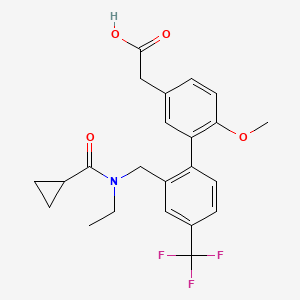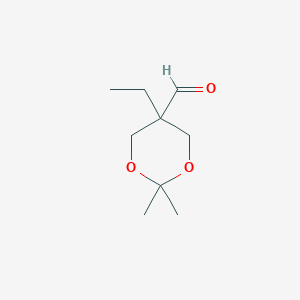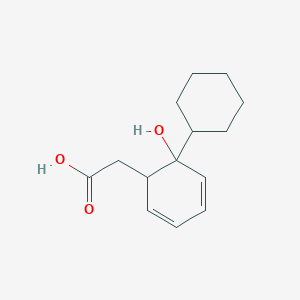![molecular formula C12H11NOS B8334066 (4H-thieno[3,2-c]chromen4-yl)methanamine](/img/structure/B8334066.png)
(4H-thieno[3,2-c]chromen4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4H-thieno[3,2-c]chromen4-yl)methanamine is a heterocyclic compound that combines the structural features of both thieno and chromene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4H-thieno[3,2-c]chromen4-yl)methanamine typically involves the intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions is a key step in this synthesis .
Industrial Production Methods: the use of palladium-catalyzed intramolecular cyclization is a promising approach for large-scale synthesis due to its efficiency and tolerance to functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: (4H-thieno[3,2-c]chromen4-yl)methanamine undergoes various chemical reactions, including electrophilic substitution, oxidation, and functional group transformations .
Common Reagents and Conditions:
Electrophilic Substitution: Occurs at the C-8 atom of the compound.
Functional Group Transformations: The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Major Products Formed:
Nitrile: Formed by heating with hydroxylamine hydrochloride in concentrated formic acid.
4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde: Formed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Wissenschaftliche Forschungsanwendungen
(4H-thieno[3,2-c]chromen4-yl)methanamine and its derivatives have shown significant biological activities, making them valuable in various fields of scientific research . Some of the notable applications include:
Anti-inflammatory and Analgesic Agents: These compounds have been found to possess anti-inflammatory and analgesic properties.
Antibacterial and Antifungal Agents: They exhibit antibacterial and antifungal activities, making them potential candidates for antimicrobial therapies.
Anticancer Agents: Some derivatives have shown promising anticancer activities.
Treatment of Diabetes and Hyperlipidaemia: These compounds are used for the treatment of diabetes and hyperlipidaemia.
Wirkmechanismus
The mechanism of action of (4H-thieno[3,2-c]chromen4-yl)methanamine involves its interaction with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
(4H-thieno[3,2-c]chromen4-yl)methanamine is unique due to its combined thieno and chromene ring structure, which imparts distinct biological activities. Similar compounds include:
4H-thieno[3,2-c]chromene-2-carbaldehyde: Known for its antiulcer and anti-inflammatory activities.
2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl)methanamine hydrochloride: Another heterocyclic compound with potential biological activities.
These similar compounds share structural features with this compound but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C12H11NOS |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
4H-thieno[3,2-c]chromen-4-ylmethanamine |
InChI |
InChI=1S/C12H11NOS/c13-7-11-9-5-6-15-12(9)8-3-1-2-4-10(8)14-11/h1-6,11H,7,13H2 |
InChI-Schlüssel |
KFSODTRTXWHIKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CS3)C(O2)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

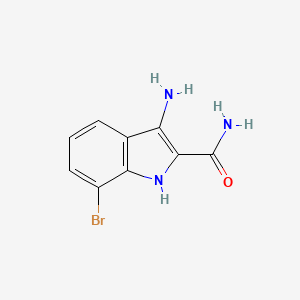
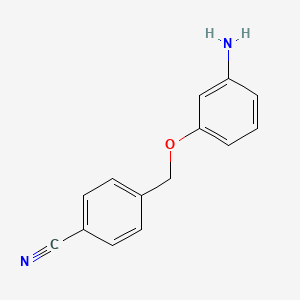
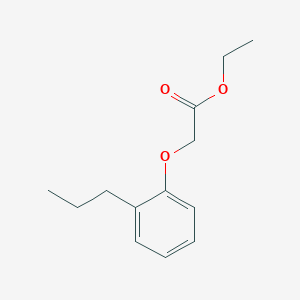
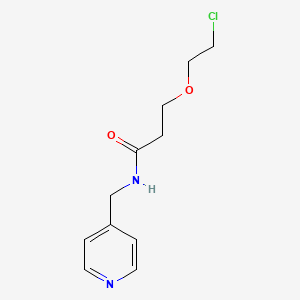
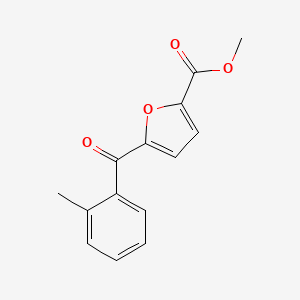
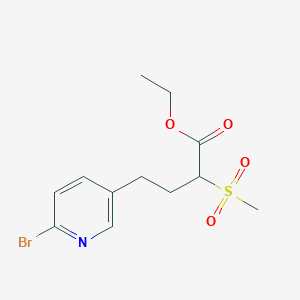
![2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B8334044.png)
![4-[N'-(2-methoxyphenyl)ureido]phenylacetic acid](/img/structure/B8334047.png)
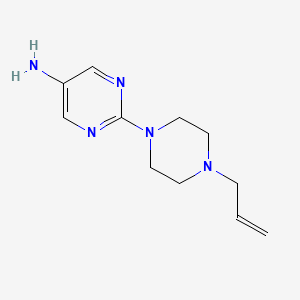
![2-Bromo-1-[4-(hydroxymethyl)phenyl]ethanone](/img/structure/B8334054.png)
